molecular formula C8H13ClN2 B6151648 2-(aminomethyl)-N-methylaniline hydrochloride CAS No. 2613385-43-4

2-(aminomethyl)-N-methylaniline hydrochloride

Cat. No.: B6151648
CAS No.: 2613385-43-4
M. Wt: 172.7
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-N-methylaniline hydrochloride is a chemical compound with significant applications in various scientific fields It is a derivative of aniline, featuring an aminomethyl group (-CH2-NH2) attached to the benzene ring and a methyl group (-CH3) attached to the nitrogen atom of the amino group

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common method involves the reductive amination of N-methylaniline with formaldehyde and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

  • Chloroformate Method: Another approach is the reaction of N-methylaniline with chloroformate esters followed by reduction.

Industrial Production Methods: In industrial settings, the compound is typically synthesized using large-scale reductive amination processes. These methods ensure high yield and purity, making the compound suitable for various applications.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form corresponding nitro compounds.

  • Reduction: Reduction reactions can convert the compound into its amine derivatives.

  • Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like nitric acid (HNO3) and halogens (Cl2, Br2) are employed.

Major Products Formed:

  • Nitro Compounds: Resulting from oxidation reactions.

  • Amine Derivatives: Formed through reduction reactions.

  • Halogenated Compounds: Produced via substitution reactions.

Scientific Research Applications

2-(Aminomethyl)-N-methylaniline hydrochloride is utilized in various scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways. It can act as a ligand for certain receptors, influencing biological processes. The exact mechanism depends on the specific application and the molecular environment in which it is used.

Comparison with Similar Compounds

  • 2-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of benzene.

  • 4-(Aminomethyl)benzoic acid: Contains an aminomethyl group attached to a benzoic acid moiety.

Uniqueness: 2-(Aminomethyl)-N-methylaniline hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its methylated amino group provides distinct reactivity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique properties and wide range of applications make it a valuable compound in various fields.

Properties

CAS No.

2613385-43-4

Molecular Formula

C8H13ClN2

Molecular Weight

172.7

Purity

95

Origin of Product

United States

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